molecular formula C14H10FNO5 B6402664 3-(2-Fluoro-5-methoxyphenyl)-5-nitrobenzoic acid CAS No. 1261900-95-1

3-(2-Fluoro-5-methoxyphenyl)-5-nitrobenzoic acid

Cat. No.: B6402664
CAS No.: 1261900-95-1
M. Wt: 291.23 g/mol
InChI Key: AHXCXJWDPVNICE-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methoxyphenyl)-5-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro and methoxy group on one phenyl ring and a nitro group on another

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-5-methoxyphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-(2-Fluoro-5-methoxyphenyl)benzoic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure selective nitration at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium amide or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of 3-(2-Fluoro-5-methoxyphenyl)-5-nitrobenzaldehyde or this compound.

    Reduction: Formation of 3-(2-Fluoro-5-methoxyphenyl)-5-aminobenzoic acid.

    Substitution: Formation of 3-(2-Amino-5-methoxyphenyl)-5-nitrobenzoic acid or 3-(2-Thio-5-methoxyphenyl)-5-nitrobenzoic acid.

Scientific Research Applications

3-(2-Fluoro-5-methoxyphenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methoxyphenyl)-5-nitrobenzoic acid depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate electron transfer processes, while the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • 3-(2-Fluoro-5-methoxyphenyl)benzoic acid
  • 3-(2-Fluoro-5-methoxyphenyl)-5-aminobenzoic acid
  • 3-(2-Fluoro-5-methoxyphenyl)-5-nitrobenzaldehyde

Comparison: 3-(2-Fluoro-5-methoxyphenyl)-5-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the presence of the nitro group enhances its potential for electron transfer reactions, while the fluoro and methoxy groups provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

3-(2-fluoro-5-methoxyphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-11-2-3-13(15)12(7-11)8-4-9(14(17)18)6-10(5-8)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXCXJWDPVNICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690148
Record name 2'-Fluoro-5'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-95-1
Record name 2'-Fluoro-5'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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